Cas no 77-15-6 (Ethyl 1-methyl-4-phenylazepane-4-carboxylate)
Ethyl 1-methyl-4-phenylazepane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-methyl-4-phenylazepane-4-carboxylate
- 1H-Azepine-4-carboxylicacid, hexahydro-1-methyl-4-phenyl-, ethyl ester
- (+-)-1-methyl-4-phenyl-hexahydro-azepine-4-carboxylic acid ethyl ester
- 1-Methyl-4-phenyl-hexahydro-azepin-4-carbonsaeure-aethylester
- Aethoheptazin
- ETHOHEPTAZINE
- Ethoheptazine [BAN]
- Ethoheptazinum [INN-Latin]
- Ethyl heptazine
- Etoheptazina [INN-Spanish]
- Zactane
- Ethoheptazinum
- ETHOHEPTAZINE [INN]
- Q5404408
- 1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester
- DB08988
- UNII-3A4G3A848U
- Aethoheptazin;Ethyl heptazine;Wy 401
- 1-Methyl-4-carbethoxy-4-phenylhexamethyleneimine
- DTXSID7023017
- 4-ETHOXYCARBONYL-1-METHYL-4-PHENYL-HEXAHYDRO-1H-AZEPINE
- 1-Methyl-4-carbethoxy-4-phenylhexamethylenimine
- 3A4G3A848U
- Ethyl 1-methyl-4-phenyl-4-azepanecarboxylate #
- ETHOHEPTAZINE [MI]
- ETHOHEPTAZINE [VANDF]
- 77-15-6
- ETHOHEPTAZINE [HSDB]
- CHEBI:135074
- Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester
- WGJHHMKQBWSQIY-UHFFFAOYSA-N
- CHEMBL170797
- EINECS 201-007-3
- Ethoheptazine [INN:BAN]
- Hexahydro-1-methyl-4-phenyl-4-azepinecarboxylic acid ethyl ester
- Etoheptazina
- WY 401
- AKOS016010413
- EN300-18562833
- BRN 0088192
- NCGC00183870-01
- 4-Carbethoxy-1-methyl-4-phenylhexamethylenimine
- Ethyl hexahydro-1-methyl-4-phenyl-1H-azepine-4-carboxylate
- 4-22-00-01044 (Beilstein Handbook Reference)
- ETHOHEPTAZINE [WHO-DD]
- Ethyl hexahydro-1-methyl-4-phenyl-azepine-4-carboxylate
- SCHEMBL24581
- 4-Carbethoxy-1-methyl-4-phenylazacycloheptane
- HSDB 3326
-
- Inchi: 1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3
- InChI Key: WGJHHMKQBWSQIY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(C2C=CC=CC=2)CCN(C)CCC1)=O
Computed Properties
- Exact Mass: 261.17300
- Monoisotopic Mass: 261.172879
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: d426 1.038
- Melting Point: 25°C
- Boiling Point: bp1 133-134°; bp0.5 127-129°; bp0.3 128-130°
- Flash Point: 114.4 ℃
- Refractive Index: nD26 1.5210; nD28 1.5220
- PSA: 29.54000
- LogP: 2.54110
Ethyl 1-methyl-4-phenylazepane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18562833-0.05g |
ethyl 1-methyl-4-phenylazepane-4-carboxylate |
77-15-6 | 0.05g |
$2755.0 | 2023-09-18 |
Ethyl 1-methyl-4-phenylazepane-4-carboxylate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on Ethyl 1-methyl-4-phenylazepane-4-carboxylate
Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6): An Overview of Its Chemical Properties and Applications
Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of Ethyl 1-methyl-4-phenylazepane-4-carboxylate.
Chemical Structure and Properties: The molecular formula of Ethyl 1-methyl-4-phenylazepane-4-carboxylate is C16H21N2O2, with a molecular weight of approximately 275.35 g/mol. The compound features a seven-membered azepane ring, a phenyl group, and an ester functional group. These structural elements contribute to its unique chemical properties, including solubility, stability, and reactivity. The presence of the azepane ring and the phenyl group imparts rigidity to the molecule, which can influence its biological activity.
Synthesis Methods: The synthesis of Ethyl 1-methyl-4-phenylazepane-4-carboxylate can be achieved through various routes, each with its own advantages and challenges. One common method involves the condensation of 4-aminoacetophenone with ethyl acrylate in the presence of a suitable catalyst, followed by N-methylation to form the desired product. Another approach involves the ring-closure of a linear precursor through a nucleophilic substitution reaction. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of microwave-assisted synthesis and catalysts that minimize by-product formation.
Biological Activity: Ethyl 1-methyl-4-phenylazepane-4-carboxylate has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that compounds with similar structures exhibit potent binding affinity to various receptors, including serotonin (5-HT) receptors and dopamine receptors. These interactions can modulate neurotransmitter levels and signaling pathways, making them attractive candidates for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
Clinical Applications: While Ethyl 1-methyl-4-phenylazepane-4-carboxylate itself may not be directly used as a drug, its structural analogs have shown promise in preclinical studies. For instance, derivatives of this compound have been evaluated for their efficacy in animal models of depression and anxiety disorders. These studies have demonstrated significant improvements in behavioral outcomes, suggesting that further research is warranted to explore their therapeutic potential.
Current Research Trends: The ongoing research on Ethyl 1-methyl-4-phenylazepane-4-carboxylate and related compounds is focused on optimizing their pharmacological properties and reducing potential side effects. One area of interest is the development of prodrugs that can enhance bioavailability and target specific tissues or organs. Additionally, computational methods such as molecular docking and virtual screening are being employed to identify novel scaffolds with improved potency and selectivity.
Safety Considerations: As with any chemical compound used in pharmaceutical research, safety is a paramount concern. Studies on the toxicity and pharmacokinetics of Ethyl 1-methyl-4-phenylazepane-4-carboxylate are essential to ensure its safe use in preclinical and clinical settings. Current data suggest that this compound exhibits low toxicity at therapeutic concentrations, but further investigations are needed to fully understand its safety profile.
Conclusion: In summary, Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel therapeutic agents targeting CNS disorders. Ongoing research efforts aim to optimize its properties and explore its full potential in clinical settings.
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